molecular formula C11H11N3O2 B10915311 Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10915311
M. Wt: 217.22 g/mol
InChI Key: BXWQOYRIIAGFCC-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its specific applications in scientific research.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-6-8(7-2-3-7)13-10-4-5-12-14(9)10/h4-7H,2-3H2,1H3

InChI Key

BXWQOYRIIAGFCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3CC3

Origin of Product

United States

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